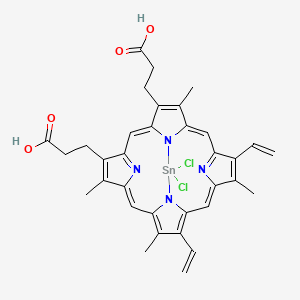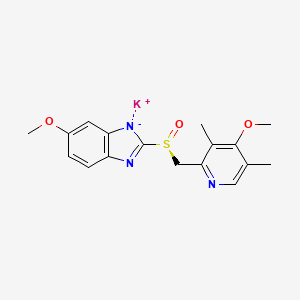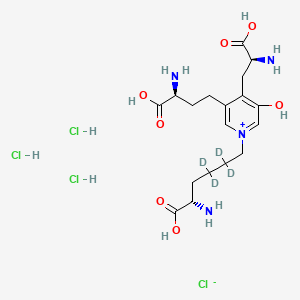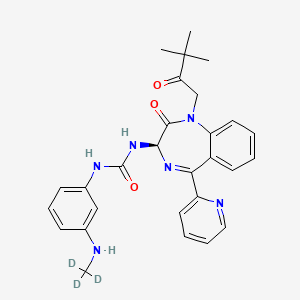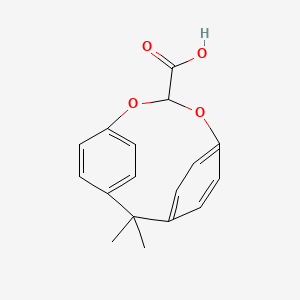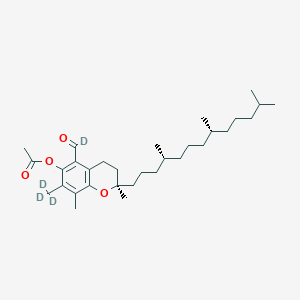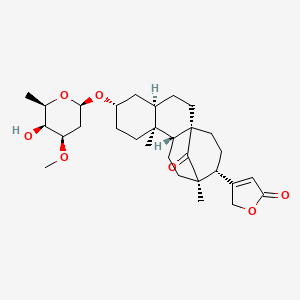
Oleaside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oleaside A involves the extraction from the stems and twigs of Nerium oleander. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods would depend on the availability of raw plant material and the efficiency of the extraction process.
Analyse Des Réactions Chimiques
Types of Reactions
Oleaside A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule, enhancing its polarity.
Reduction: This reaction can remove oxygen-containing functional groups, potentially altering the biological activity of the compound.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying cardenolide glycosides.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-tumor activity and potential therapeutic applications.
Industry: Potential use in developing new pharmaceuticals and bioactive compounds.
Mécanisme D'action
The mechanism of action of Oleaside A involves the inhibition of the induction of intercellular adhesion molecule-1 (ICAM-1) by interleukin-1 alpha (IL-1α) and tumor necrosis factor-alpha (TNF-α) . This inhibition can reduce inflammation and tumor progression. The molecular targets include various signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Stauntosaponin A
- Sarmentocymarin
- Cryptanoside A
- 17alpha-Neriifolin
- Odoroside H
- Uzarigenin digitaloside
- Neritaloside
- Oleandrin
- Thevebioside
- Uzarin
- Thevetin B
- g-Strophanthin
- Strophanthidine
- Helveticoside
- Cymarin
- Convallatoxin
- k-Strophanthoside
- Deslanoside
- Lanatoside C
- Periplocymarin
- Periplocin
- Periplogenin 3-O-beta-glucopyranosyl-(1->4)-beta-sarmentopyranoside
- Digitoxin
- Digoxin
- Gitoxin
Uniqueness
Oleaside A is unique due to its specific glycosidic linkage and the presence of a polar cardenolide structure. This structural uniqueness contributes to its distinct biological activities, particularly its anti-tumor properties .
Propriétés
Formule moléculaire |
C30H44O7 |
|---|---|
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O7/c1-17-26(32)22(34-4)15-25(36-17)37-20-6-9-28(2)19(14-20)5-11-30-12-7-21(18-13-24(31)35-16-18)29(3,27(30)33)10-8-23(28)30/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,28+,29-,30-/m1/s1 |
Clé InChI |
DFDVWAJDFYYBAC-ZSAFCDTFSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@]45[C@@H]3CC[C@@](C4=O)([C@H](CC5)C6=CC(=O)OC6)C)C)OC)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC(C4=O)(C(CC5)C6=CC(=O)OC6)C)C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
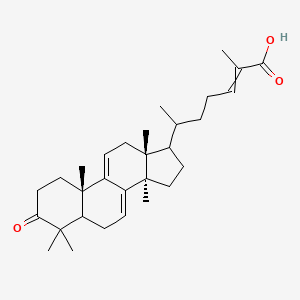
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)

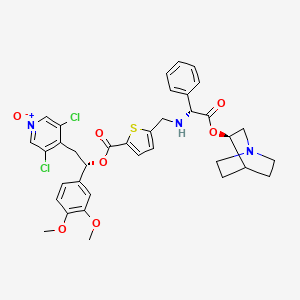

![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)

